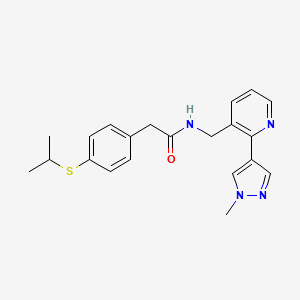

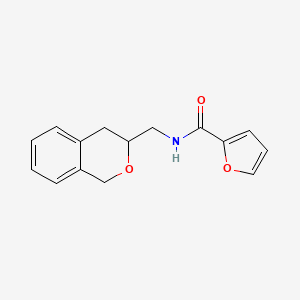

N-(isochroman-3-ylmethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan-carboxamide derivatives, which includes N-(isochroman-3-ylmethyl)furan-2-carboxamide, involves the use of acyl chlorides and heterocyclic amine derivatives . The reactions were carried out under microwave-assisted conditions . The reaction time, the solvent, and the amounts of the substrates were optimized .Molecular Structure Analysis

The molecular structure of this compound was characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several noncovalent interactions . These interactions were recorded by XRD and analyzed with Hirshfeld surface analysis (HSA) calculations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling . The energies of frontier molecular orbitals (FMO) were computed to provide knowledge about the global reactivity and charge transfer property of the compound .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Research has explored various synthesis techniques for furan carboxamide derivatives, demonstrating methods for coupling furan-2-carbonyl chloride with different amines or alcohols under specific conditions to produce N-(furan-2-ylmethyl) carboxamide and furan-2-ylmethyl carboxylate derivatives. These processes often utilize microwave-assisted conditions or specific catalysts to improve yield and efficiency (Janczewski et al., 2021).

Material Science Applications

- Polymer Synthesis : The research has extended into the development of furanic-aliphatic polyamides as sustainable alternatives to conventional polyamides, showcasing the polymerization of furan-2,5-dicarboxylic acid-based monomers into high-performance materials. These findings highlight the potential of furan derivatives in creating environmentally friendly polymers with comparable properties to traditional materials (Jiang et al., 2015).

Biomedical Applications

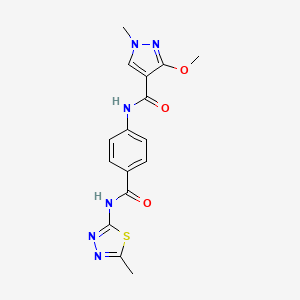

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of furan carboxamide derivatives. For example, a thiazole-based heterocyclic amide showed significant antimicrobial activity against a range of microorganisms, suggesting potential pharmaceutical applications for these compounds (Cakmak et al., 2022).

- Bio-imaging and Sensing : The development of chemosensors based on furan carboxamide derivatives for the detection of metal ions and other analytes has been explored. Such sensors offer potential applications in environmental monitoring, healthcare diagnostics, and live-cell imaging (Ravichandiran et al., 2020).

Mecanismo De Acción

Target of Action

N-(isochroman-3-ylmethyl)furan-2-carboxamide, also known as IFCA, is a furan derivative . Furan derivatives have been recognized for their remarkable therapeutic efficacy and have inspired the creation of numerous innovative antibacterial agents . .

Mode of Action

They have been employed as medicines in various disease areas .

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(14-6-3-7-18-14)16-9-13-8-11-4-1-2-5-12(11)10-19-13/h1-7,13H,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEWDSWYQGMPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)

![N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2581918.png)